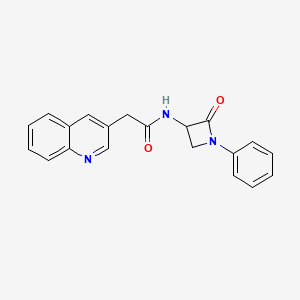
N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” is a synthetic organic compound that belongs to the class of azetidinones and quinoline derivatives. These compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, combining an azetidinone ring with a quinoline moiety, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Quinoline Moiety: The quinoline moiety can be attached through a nucleophilic substitution reaction, where the azetidinone intermediate reacts with a quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or azetidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating infections or cancer.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of “N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication. If it has anticancer properties, it might induce apoptosis or inhibit cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-4-yl)acetamide
- N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-2-yl)acetamide
- N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-6-yl)acetamide
Uniqueness
The uniqueness of “N-(2-oxo-1-phenylazetidin-3-yl)-2-(quinolin-3-yl)acetamide” lies in its specific structural combination of an azetidinone ring and a quinoline moiety at the 3-position. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-(2-oxo-1-phenylazetidin-3-yl)-2-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(11-14-10-15-6-4-5-9-17(15)21-12-14)22-18-13-23(20(18)25)16-7-2-1-3-8-16/h1-10,12,18H,11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRUQCDLSSMOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
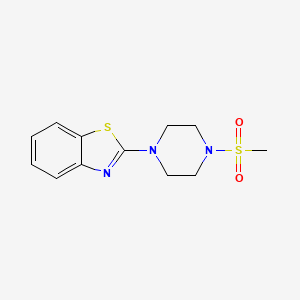
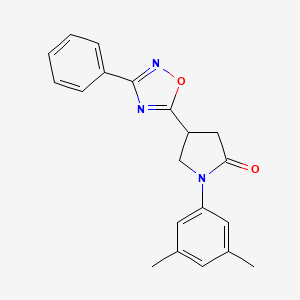

![1-(3-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997650.png)

![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)
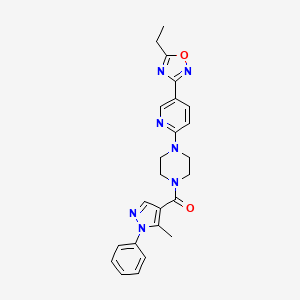
![6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B2997656.png)
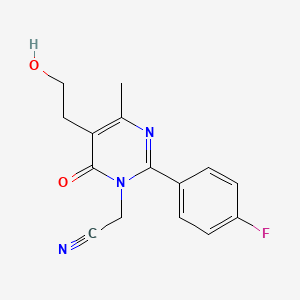
![2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2997660.png)
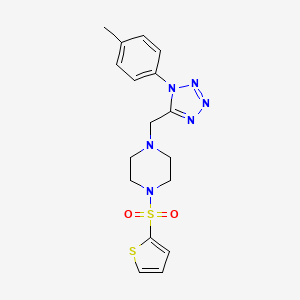
![2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2997665.png)

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2997668.png)
